3,3',3''-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] is a complex organic compound with a molecular formula of C24H18N6O6S3Na3. This compound is known for its unique structure, which includes a triazine ring and multiple sulfonic acid groups, making it highly soluble in water and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] typically involves the reaction of cyanuric chloride with 2-hydroxy-5-sulfo-benzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the hydroxy and sulfo groups of the benzoic acid derivative. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete substitution .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure uniformity. After the reaction is complete, the product is purified through crystallization or filtration, followed by drying to obtain the final compound in its trisodium salt form .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The triazine ring allows for further substitution reactions, where other nucleophiles can replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted triazine derivatives and sulfonate salts, which have applications in different chemical processes[5][5].
Scientific Research Applications
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in multiple biochemical pathways. The triazine ring structure provides stability and facilitates binding to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar triazine structure but with amino groups instead of sulfonic acid groups.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Contains thiol groups, offering different reactivity and applications.
Cyanuric acid: A simpler triazine derivative with hydroxyl groups instead of sulfonic acid groups.
Uniqueness
The uniqueness of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] lies in its combination of sulfonic acid groups and triazine ring, which provides high solubility, stability, and versatility in various chemical and biological applications .
Properties
CAS No. |
79135-90-3 |
---|---|
Molecular Formula |
C24H15N6Na3O18S3 |
Molecular Weight |
840.6 g/mol |
IUPAC Name |
trisodium;3-[[4,6-bis(3-carboxy-2-hydroxy-5-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-5-carboxy-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C24H18N6O18S3.3Na/c31-16-10(19(34)35)1-7(49(40,41)42)4-13(16)25-22-28-23(26-14-5-8(50(43,44)45)2-11(17(14)32)20(36)37)30-24(29-22)27-15-6-9(51(46,47)48)3-12(18(15)33)21(38)39;;;/h1-6,31-33H,(H,34,35)(H,36,37)(H,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,25,26,27,28,29,30);;;/q;3*+1/p-3 |
InChI Key |
FQKBJUAXQBITBI-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)NC2=NC(=NC(=N2)NC3=CC(=CC(=C3O)C(=O)O)S(=O)(=O)[O-])NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.